molecular formula C6H9NO2 B3222311 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1212822-57-5

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid

Cat. No.: B3222311
CAS No.: 1212822-57-5
M. Wt: 127.14 g/mol
InChI Key: QWFCVBMSMZUVFU-UHFFFAOYSA-N
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Description

Significance of the Bicyclic Framework in Chemical Research

Bicyclic frameworks, such as the one found in 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, are of paramount importance in chemical research, particularly in the field of medicinal chemistry. The rigidity of these structures reduces the conformational flexibility of a molecule, which can lead to a more precise interaction with biological targets like enzymes and receptors. This conformational constraint can result in higher potency and selectivity, as the molecule is pre-organized in a bioactive conformation, minimizing the entropic penalty upon binding.

The three-dimensional nature of bicyclic systems allows for the exploration of a wider range of chemical space compared to their linear or monocyclic counterparts. This complexity can be crucial in developing drugs with novel mechanisms of action and improved pharmacokinetic profiles. The 3-azabicyclo[3.1.0]hexane core, specifically, is considered a privileged structure, meaning it is a molecular framework that is able to provide ligands for diverse receptors. bohrium.commsesupplies.com This versatility makes it an attractive scaffold for the development of new therapeutic agents.

Historical Context of Azabicyclic Systems in Synthetic Chemistry

The history of azabicyclic systems in synthetic chemistry is deeply intertwined with the study of natural products, particularly alkaloids. nih.gov Alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms, often feature complex polycyclic structures, including various azabicyclic cores. Early efforts in synthetic chemistry were driven by the desire to elucidate the structures of these natural products and to develop methods for their total synthesis.

The synthesis of azabicyclic frameworks has evolved significantly over the decades. Early methods often relied on classical cyclization reactions and rearrangements, which could be lengthy and low-yielding. The development of new synthetic methodologies, such as transition-metal-catalyzed reactions and radical cyclizations, has revolutionized the construction of these complex architectures. nih.gov These modern techniques have not only made the synthesis of known azabicyclic natural products more efficient but have also opened up avenues for the creation of novel, non-natural azabicyclic scaffolds with potential biological activity. The continuous development of synthetic strategies for azabicyclic systems highlights their enduring importance in organic chemistry. nih.gov

Overview of Academic Research Trajectories for the 3-Azabicyclo[3.1.0]hexane Core

Academic research on the 3-azabicyclo[3.1.0]hexane core has been a vibrant and evolving field, with a primary focus on the development of efficient synthetic methods and the exploration of its applications in medicinal chemistry. nih.gov The synthesis of derivatives of this core has seen spectacular progress in recent decades, with the development of various transition-metal-catalyzed and transition-metal-free catalytic systems. nih.gov

One major research trajectory has been the stereoselective synthesis of different isomers of 3-azabicyclo[3.1.0]hexane derivatives. The biological activity of a molecule is often highly dependent on its stereochemistry, making the development of methods to control the three-dimensional arrangement of atoms a critical area of investigation. Researchers have developed various strategies to achieve high levels of stereocontrol, including the use of chiral catalysts and auxiliaries. acs.org

Another significant area of academic research has been the incorporation of the 3-azabicyclo[3.1.0]hexane scaffold into larger, more complex molecules with potential therapeutic applications. This core has been utilized as a key building block in the synthesis of a wide range of biologically active compounds, including inhibitors of various enzymes and ligands for different receptors. nih.gov For instance, derivatives of 3-azabicyclo[3.1.0]hexane have been investigated as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as antagonists for opioid receptors. bohrium.comnih.gov

Recent research has also focused on the development of more sustainable and environmentally friendly synthetic methods for accessing the 3-azabicyclo[3.1.0]hexane core. This includes the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of chemical synthesis. The ongoing academic interest in this scaffold underscores its importance and the continuous need for innovative synthetic approaches and novel applications.

Detailed Research Findings

The following tables summarize key research findings related to the synthesis and application of this compound and its derivatives.

Table 1: Synthetic Approaches to the 3-Azabicyclo[3.1.0]hexane Core
Synthetic MethodDescriptionKey FeaturesReference
Transition-Metal-Catalyzed CyclopropanationInvolves the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst (e.g., rhodium, copper) to form the cyclopropane (B1198618) ring.High efficiency and stereoselectivity can be achieved by choosing the appropriate catalyst. acs.org
1,3-Dipolar CycloadditionReaction of an azomethine ylide with a cyclopropene (B1174273) derivative to construct the bicyclic system.Provides a convergent and often highly diastereoselective route to substituted 3-azabicyclo[3.1.0]hexanes. beilstein-journals.org
Intramolecular C-H Activation/CyclizationDirect functionalization of C-H bonds to form the bicyclic ring system, often catalyzed by transition metals.Atom-economical and allows for the synthesis of complex structures from simple starting materials. thieme-connect.com
Base-Promoted Intramolecular AdditionIntramolecular cyclization of vinyl cyclopropanecarboxamides to form the 3-azabicyclo[3.1.0]hexan-2-one core.Provides access to conformationally restricted and highly substituted bicyclic systems. mdpi.com
Table 2: Applications of 3-Azabicyclo[3.1.0]hexane Derivatives in Medicinal Chemistry
Therapeutic AreaTargetExample Compound/DerivativeSignificanceReference
Infectious DiseasesDNA GyraseTrovafloxacinA broad-spectrum fluoroquinolone antibiotic. The 3-azabicyclo[3.1.0]hexane moiety is a key structural feature. beilstein-journals.org
DiabetesDipeptidyl Peptidase-IV (DPP-IV)Conformationally rigid 3-azabicyclo[3.1.0]hexane-derived inhibitorsThe rigid scaffold helps in achieving high potency and selectivity for the DPP-IV enzyme. bohrium.com
Pain ManagementOpioid ReceptorsDerivatives of 3-azabicyclo[3.1.0]hexaneThe bicyclic system serves as a scaffold for developing potent and selective opioid receptor antagonists. nih.gov
InflammationNuclear Factor-κB Inducing Kinase (NIK)Azabicyclo[3.1.0]hexanone-containing inhibitorsThe scaffold is a key component of inhibitors targeting the non-canonical NF-κB pathway. thieme-connect.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-6(9)5-3-1-7-2-4(3)5/h3-5,7H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFCVBMSMZUVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2C(=O)O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid and Its Analogues

Transition-Metal-Catalyzed Approaches to 3-Azabicyclo[3.1.0]hexane Construction

Palladium-Catalyzed Asymmetric Cyclization/Cyclopropanation/Carbonylation of 1,6-Enynes

A notable advancement in the synthesis of chiral 3-azabicyclo[3.1.0]hexanes involves a palladium-catalyzed asymmetric cascade reaction of 1,6-enynes. nih.govresearchgate.net This method efficiently constructs the bicyclic core through a 5-exo-trig cyclization, followed by cyclopropanation and carbonylation. nih.gov A key feature of this transformation is the formation of three new C-C bonds, two rings, and two adjacent quaternary stereocenters in a single operation with high levels of regio- and enantioselectivity. nih.govresearchgate.net The reaction demonstrates broad compatibility with various nucleophiles, including alcohols, phenols, and amines. nih.gov

The versatility of this approach allows for the generation of a diverse library of 3-azabicyclo[3.1.0]hexane frameworks, which can be further functionalized for various applications in drug discovery. nih.govresearchgate.net

Table 1: Key Features of Pd-Catalyzed Asymmetric Synthesis of 3-Azabicyclo[3.1.0]hexanes

Feature Description
Reaction Type Asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation
Substrates 1,6-Enynes
Catalyst Palladium complex
Key Transformations Formation of three C-C bonds, two rings, and two quaternary stereocenters
Selectivity Excellent regio- and enantioselectivities

| Nucleophile Compatibility | Alcohols, phenols, amines, water |

Copper-Mediated Intramolecular Oxidative Carbanion 5-Exo-Trig Radical Cyclization

Copper catalysis provides a facile route to 3-azabicyclo[3.1.0]hexane derivatives through an intramolecular oxidative carbanion 5-exo-trig radical cyclization. researchgate.netistis.sh.cn This process is initiated by the Michael addition of allylamines to allenes, followed by the copper-mediated cyclization, yielding the desired bicyclic products in moderate to high yields. researchgate.net The reaction proceeds under mild conditions and demonstrates good functional group tolerance. acs.org

This methodology has been successfully applied to the synthesis of various substituted 3-azabicyclo[3.1.0]hexenes from readily available N-allyl enamine carboxylates. acs.org The process can be fine-tuned using different copper sources and oxidants to optimize the yield of the cyclopropanation product. acs.org

Dirhodium(II)-Catalyzed Cyclopropanation Strategies

Dirhodium(II) catalysts are highly effective for the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, providing a direct route to 3-azabicyclo[3.1.0]hexane-6-carboxylates. thieme-connect.comacs.orgnih.gov A significant advantage of this method is the ability to achieve high turnover catalysis with catalyst loadings as low as 0.005 mol%. thieme-connect.comacs.orgacs.org

By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, it is possible to stereoselectively synthesize either the exo- or endo-diastereomer of the product with high diastereoselectivity and without the need for chromatographic purification. thieme-connect.comacs.orgnih.gov This approach has been demonstrated on a gram scale, highlighting its practical utility for the synthesis of these valuable pharmaceutical intermediates. acs.org

Table 2: Stereoselective Synthesis of 3-Azabicyclo[3.1.0]hexane-6-carboxylates using Dirhodium(II) Catalysis

Catalyst/Condition Diastereomeric Ratio (exo:endo) Yield Reference
Achiral Rh(II) catalyst ~1:1 Excellent thieme-connect.com
Chiral Rh(II) catalyst ~1:5 Excellent thieme-connect.com
Base-catalyzed epimerization >30:1 (exo) Excellent thieme-connect.com

Iridium/Aluminum Cooperative Catalysis for Bridge-Head C(sp³)-H Borylation

A novel and direct functionalization of the 3-azabicyclo[3.1.0]hexane scaffold has been achieved through a cooperative iridium/aluminum-catalyzed C(sp³)–H borylation at the bridgehead position. elsevierpure.comresearchgate.netresearchgate.net This reaction proceeds under mild conditions, offering good yields and moderate to complete site selectivity for the often challenging-to-access bridgehead position. elsevierpure.comresearchgate.net

Furthermore, the use of a BINOL-based chiral aluminum co-catalyst enables the synthesis of enantioenriched alkylboronate products. researchgate.net The resulting borylated compounds are versatile intermediates that can undergo further synthetic transformations without loss of stereochemical integrity, providing rapid access to a diverse range of functionalized analogues. researchgate.net

Table 3: Iridium/Aluminum Catalyzed C-H Borylation of 3-Azabicyclo[3.1.0]hexanes

Feature Description
Reaction Type Bridge-head C(sp³)–H borylation
Catalytic System Iridium and Aluminum co-catalysts
Selectivity Moderate to complete site selectivity
Asymmetric Potential Enantioselective synthesis with chiral aluminum catalyst

| Synthetic Utility | Rapid diversification of the scaffold |

Gold-Catalyzed Oxidative Büchner-Type Cyclopropanation of Diynamides

An unprecedented gold-catalyzed oxidative Büchner-type cyclopropanation of diynamides has been developed, which leads to the formation of various fused N-heterocyclic products. bohrium.comacs.org This methodology involves a cycloisomerization cascade that can be directed by the substitution pattern on an aromatic ring to produce diverse and complex molecular skeletons, including those containing the bicyclo[3.1.0]hexane framework. acs.org This approach represents a powerful tool for constructing polycyclic N-heterocycles from linear diynamide precursors. bohrium.com

Transition-Metal-Free and Organocatalytic Synthesis Routes

Recent progress in organic synthesis has emphasized the development of methodologies that avoid the use of transition metals, favoring instead more environmentally benign and cost-effective alternatives. Organocatalysis and base-promoted reactions have emerged as powerful tools for the construction of complex molecular architectures, including the 3-azabicyclo[3.1.0]hexane scaffold.

Base-Promoted Intramolecular Addition Reactions of Alkenes

A notable transition-metal-free approach to the 3-azabicyclo[3.1.0]hexane core involves the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides. acs.orgmdpi.commsesupplies.com This method provides a direct pathway to conformationally restricted, highly substituted aza[3.1.0]bicycles. The reaction is typically promoted by a strong base, such as potassium tert-butoxide (t-BuOK), and proceeds via the intramolecular addition of the amide N-H across the vinyl group.

The scope of this reaction has been explored with various substituents on both the aryl and cyclopropyl (B3062369) moieties of the starting vinyl cyclopropanecarboxamide. A range of electronically diverse aryl groups are well-tolerated, affording the corresponding 3-azabicyclo[3.1.0]hexanes in moderate to good yields.

Starting Material (R1)Starting Material (R2)ProductYield (%)Diastereomeric Ratio (d.r.)
4-MeO-PhH2a851.3:1
4-Me-PhH2b731.2:1
PhH2c681:1
4-F-PhH2d751.5:1
4-Cl-PhH2e711.5:1
4-Br-PhH2f662:1
3-MeO-PhH2g401:1
Ph4-MeO-Ph2j721.2:1
Ph4-Me-Ph2l781.2:1
PhPh2o751.5:1
Ph4-Br-Ph2q651.5:1

This methodology represents an efficient and atom-economical approach for the synthesis of the 3-azabicyclo[3.1.0]hexane skeleton, starting from readily accessible materials.

1,5-C-H Insertion of Cyclopropylmagnesium Carbenoids

The intramolecular 1,5-C-H insertion of cyclopropylmagnesium carbenoids offers a unique and powerful strategy for the construction of the 3-azabicyclo[3.1.0]hexane ring system. sciforum.netmdpi.comnih.gov This method involves the generation of a magnesium carbenoid from a 1-chlorocyclopropyl p-tolyl sulfoxide (B87167) precursor, which then undergoes a subsequent intramolecular C-H insertion.

The starting materials for this reaction are prepared from dichloromethyl p-tolyl sulfoxide, α,β-unsaturated carboxylic acid esters, primary amines, and alkyl halides. sciforum.net Treatment of the resulting 1-chlorocyclopropyl p-tolyl sulfoxides, which bear an N,N-disubstituted aminomethyl group on the cyclopropane (B1198618) ring, with isopropylmagnesium chloride (i-PrMgCl) generates the key cyclopropylmagnesium carbenoid intermediate. This intermediate then undergoes a 1,5-C-H insertion into a C-H bond adjacent to the nitrogen atom, yielding the 3-azabicyclo[3.1.0]hexane product in yields of up to 94%. sciforum.net

This synthetic route is highly convergent and allows for the construction of the bicyclic system in a one-pot procedure from readily available starting materials. sciforum.net

Three-Component Reaction Strategies

Three-component reactions (TCRs) are highly efficient processes that allow for the synthesis of complex molecules from simple starting materials in a single step, with high atom economy. In the context of 3-azabicyclo[3.1.0]hexane synthesis, TCRs often involve 1,3-dipolar cycloaddition reactions, which will be discussed in more detail in section 2.3.1.

However, it is worth noting that three-component strategies can also lead to other bicyclic isomers. For instance, a novel and simple three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has been developed for the synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives. sciforum.netbeilstein-journals.org This reaction proceeds under eco-friendly conditions and provides high yields of the products. While this particular reaction does not yield the 3-azabicyclo[3.1.0]hexane skeleton, it highlights the power of multicomponent reactions in accessing diverse bicyclic nitrogen-containing heterocycles. beilstein-journals.org

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives through a one-pot three-component 1,3-dipolar cycloaddition of cyclopropenes, α-amino acids, and a carbonyl compound (such as acenaphthylene-1,2-dione or isatin) is a prominent example of a TCR leading to the desired scaffold. mdpi.com

Photochemical Decomposition Approaches

Photochemical methods provide a unique avenue for the synthesis of strained ring systems. A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes has been developed utilizing the photochemical decomposition of CHF2-pyrazolines. This method is advantageous due to its simple operation and mild reaction conditions.

The key step in this synthesis is the photochemical decomposition of a CHF2-substituted pyrazoline, which is generated in situ. This process leads to the formation of a 1,3-biradical that subsequently recombines to form the cyclopropane ring of the 3-azabicyclo[3.1.0]hexane system. The reaction exhibits excellent functional group tolerance, and both diastereoisomers of the product can often be isolated via silica (B1680970) gel chromatography.

The following table summarizes the yields and diastereomeric ratios for the synthesis of various CHF2-substituted 3-azabicyclo[3.1.0]hexane-2,4-diones from different N-substituted maleimides.

N-SubstituentProductYield (%)Diastereomeric Ratio (trans:cis)
Phenyl3a8565:35
4-Fluorophenyl3b8165:35
4-Chlorophenyl3c8366:34
4-Bromophenyl3d8267:33
4-Iodophenyl3e8068:32
4-Nitrophenyl3f7570:30
4-Methylphenyl3g8465:35
4-Methoxyphenyl3h8663:37
Benzyl (B1604629)3k7865:35
n-Propyl3o7168:32

Cycloaddition-Based Synthetic Routes

Cycloaddition reactions are among the most powerful methods for the construction of cyclic compounds, offering high stereocontrol and atom economy. In particular, 1,3-dipolar cycloadditions have been extensively utilized for the synthesis of the 3-azabicyclo[3.1.0]hexane core.

1,3-Dipolar Cycloaddition Reactions with Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a highly effective and widely used method for the stereoselective synthesis of the 3-azabicyclo[3.1.0]hexane skeleton. This reaction involves the [3+2] cycloaddition of an in situ generated azomethine ylide to a cyclopropene (B1174273) dipolarophile.

Azomethine ylides are typically generated from the reaction of an α-amino acid with a carbonyl compound. A variety of carbonyl compounds have been employed in this reaction, including alloxan, isatin, ninhydrin (B49086), and 11H-indeno[1,2-b]quinoxalin-11-one. The choice of α-amino acid and carbonyl compound allows for the introduction of diverse substituents into the final 3-azabicyclo[3.1.0]hexane product.

This methodology can be performed as a one-pot, three-component reaction, which further enhances its efficiency. For example, the reaction of a cyclopropene, an α-amino acid, and a suitable dicarbonyl compound leads to the formation of spiro-fused 3-azabicyclo[3.1.0]hexane derivatives in good to high yields and with excellent diastereoselectivity.

The scope of this reaction is broad, with compatibility for a range of substituted cyclopropenes and α-amino acids. This versatility provides access to a large library of structurally diverse 3-azabicyclo[3.1.0]hexane derivatives. mdpi.com

[3+2]-Cycloadditions Involving Diazo Species and Maleimide (B117702) Derivatives

A practical and effective method for synthesizing 3-azabicyclo[3.1.0]hexane derivatives involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. rsc.orgmdpi.com N-tosylhydrazones serve as precursors that generate diazo species in situ. This approach provides a wide range of 3-azabicyclo[3.1.0]hexane structures in high yields and with high levels of diastereoselectivity. rsc.org

The reaction typically involves treating a substituted maleimide with an N-tosylhydrazone in the presence of a palladium catalyst. The major diastereoisomers produced through this method can be readily isolated using silica gel chromatography. rsc.org This protocol has proven to be a practical route for synthesizing compounds such as the mu opioid receptor antagonist CP-866,087. rsc.org The gram-scale capability of this reaction highlights its utility for producing significant quantities of these complex bicyclic systems. rsc.org

Table 1: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones rsc.org

Entry Maleimide Derivative N-Tosylhydrazone Yield (%) Diastereomeric Ratio (exo/endo)
1 N-Methylmaleimide Benzaldehyde N-tosylhydrazone 92 >20:1
2 N-Phenylmaleimide Benzaldehyde N-tosylhydrazone 95 >20:1
3 N-Benzylmaleimide Acetophenone N-tosylhydrazone 88 >20:1
4 N-(4-Methoxyphenyl)maleimide 4-Methoxybenzaldehyde N-tosylhydrazone 91 >20:1

This table presents a selection of results from the study, demonstrating the reaction's scope and efficiency.

Cycloaddition of Gem-Difluorocyclopropenes with Azomethine Ylides for Fluorinated Scaffolds

The incorporation of fluorine into organic molecules is a key strategy in medicinal chemistry to enhance drug-like properties. researchgate.netnih.gov A robust and short synthetic sequence has been developed for accessing novel fluorine-containing 3-azabicyclo[3.1.0]hexanes through the [3+2]-cycloaddition of gem-difluorocyclopropenes with azomethine ylides. researchgate.netnih.gov This method combines the benefits of fluorination with the creation of a three-dimensional bicyclic structure. researchgate.netnih.gov

The reaction proceeds via a dipolar cycloaddition mechanism, affording a variety of new fluorinated 3-azabicyclo[3.1.0]hexane scaffolds. researchgate.netnih.gov For instance, reacting gem-difluorocyclopropenes with an azomethine ylide generated from isopropyl prolinate at 80°C results in the desired cycloadduct in good yield. researchgate.net The study highlighted the formation of complex trifluorinated structures and utilized computational studies to understand the underlying reaction mechanism. researchgate.netnih.gov This synthetic avenue provides access to pharmaceutically relevant compounds that were previously difficult to obtain. researchgate.netnih.gov

Table 2: Synthesis of Fluorinated 3-Azabicyclo[3.1.0]hexanes via [3+2]-Cycloaddition researchgate.net

Entry gem-Difluorocyclopropene Azomethine Ylide Source Temperature (°C) Time (h) Yield (%)
1 1,1-Difluoro-2,3-diphenylcyclopropene Isopropyl prolinate 80 4 76
2 1,1-Difluoro-2,3-diphenylcyclopropene Methyl prolinate 80 18 71
3 1,1-Difluoro-2,3-diphenylcyclopropene Ethyl prolinate 80 18 73
4 1,1-Difluoro-2-(4-methoxyphenyl)-3-phenylcyclopropene Isopropyl prolinate 80 18 75

This table summarizes the reaction conditions and outcomes for the synthesis of various fluorinated analogues.

Industrial Scale Synthesis Prototypes and Optimization

The development of scalable and efficient syntheses for 3-azabicyclo[3.1.0]hexane derivatives is crucial for their application in pharmaceuticals. A notable example is the industrial synthesis prototype for the ring system found in trovafloxacin, a broad-spectrum antibacterial agent. rsc.org This process was designed for the exclusive formation of the key intermediate, (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane, which is then coupled with the drug's fluoronaphthyridone core. rsc.org

Another approach suitable for large-scale production involves a Kulinkovich–de Meijere pyrroline (B1223166) cyclopropanation. acs.org This robust sequence was successfully employed to supply over 18 kg of a triazolyl-substituted 3-azabicyclo[3.1.0]hexane intermediate with high purity (98 wt %). acs.org The optimization of reaction conditions and isolation methods was critical to minimize side reactions and enhance product purity, addressing challenges like the high water solubility of the nitrogen-rich compounds. acs.org

Furthermore, significant optimization has been achieved in the catalytic cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.gov By using specific dirhodium(II) catalysts, such as Rh₂(esp)₂, the catalyst loading can be dramatically reduced to as low as 0.005 mol %, a substantial improvement over the 1–7 mol % typically required. nih.gov This not only makes the process more cost-effective and environmentally friendly—key considerations for industrial scale-up—but also allows for the stereoselective formation of either the exo- or endo-diastereomer with high purity, often eliminating the need for chromatographic separation. nih.gov

Table 3: Comparison of Catalysts for the Synthesis of Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate nih.gov

Catalyst Catalyst Loading (mol %) Temperature (°C) Yield (%) Diastereomeric Ratio (exo/endo)
Rh₂(OAc)₄ 0.005 40 66 1.8:1
Rh₂(OAc)₄ 1.0 25 62 2.5:1
Rh₂(esp)₂ 0.005 90 76 1:1.2

This table illustrates the impact of catalyst choice and conditions on reaction efficiency and stereoselectivity, highlighting optimizations relevant to large-scale synthesis.

Stereochemical Control and Isomerism in 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid Synthesis

Enantioselective Synthesis Strategies

The creation of specific enantiomers of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a key focus in medicinal chemistry. Enantioselective synthesis aims to produce a single enantiomer, thereby avoiding the need for resolving a racemic mixture, which can be an inefficient process. Various catalytic and auxiliary-based methods have been developed to achieve high levels of enantiomeric excess (ee).

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One notable application of chiral auxiliaries in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives involves the use of a chiral p-tolylsulfinyl group. In this approach, an optically active 3-azabicyclo[3.1.0]hexane was successfully synthesized by leveraging the directing effect of the sulfur-chiral auxiliary. researchgate.net The auxiliary guides the formation of the bicyclic system with a specific stereochemistry, which is then cleaved to afford the final product.

Another strategy involves palladium(II)-catalyzed enantioselective arylation of unbiased methylene (B1212753) C(sp³)–H bonds, guided by a 2-pyridinylisopropyl auxiliary. acs.org This method allows for the introduction of aryl groups with high stereocontrol, leading to the formation of densely substituted 3-azabicyclo[3.1.0]hexanes. acs.org

Chiral Auxiliary StrategyKey FeaturesResult
p-Tolylsulfinyl groupInsertion of a cyclopropylmagnesium carbenoid into an intramolecular C-H bond. researchgate.netSynthesis of optically active 3-azabicyclo[3.1.0]hexane. researchgate.net
2-Pyridinylisopropyl groupPalladium(II)-catalyzed enantioselective arylation of C(sp³)–H bonds. acs.orgConstruction of heavily substituted chiral 3-azabicyclo[3.1.0]hexanes. acs.org

Catalytic asymmetric cycloaddition reactions, controlled by chiral ligands, represent a powerful tool for constructing the 3-azabicyclo[3.1.0]hexane core with high enantioselectivity. In these reactions, a chiral ligand coordinates to a metal catalyst, creating a chiral environment that influences the approach of the reactants and favors the formation of one enantiomer over the other.

A significant advancement in this area is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. nih.govbeilstein-journals.org The use of a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex as the catalyst system enables the desymmetrization of prochiral cyclopropenes, leading to the synthesis of complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers. nih.gov This method has demonstrated excellent yields and enantioselectivities, often exceeding 97% ee. nih.gov

Similarly, catalytic asymmetric [3+2] cycloaddition of α-substituted iminoesters with azirines, using a Cu(I)/(R)-Fesulphos catalytic system, has been employed to prepare substituted 1,3-diazabicyclo[3.1.0]hexanes with high diastereoselectivities and enantioselectivities (up to 98% ee). rsc.org While not directly synthesizing the parent this compound, this methodology highlights the potential of chiral ligand-controlled cycloadditions for accessing related bicyclic structures.

Catalytic SystemReaction TypeKey FeaturesEnantioselectivity (ee)
Cu(CH₃CN)₄BF₄/Ph-Phosferrox1,3-Dipolar CycloadditionDesymmetrization of prochiral cyclopropenes with azomethine ylides. nih.govbeilstein-journals.orgUp to >99% nih.gov
Cu(I)/(R)-Fesulphos[3+2] CycloadditionReaction of α-substituted iminoesters with azirines. rsc.orgUp to 98% rsc.org

Diastereoselective Control in Exo/Endo and Cis/Trans Isomer Formation

Beyond enantioselectivity, controlling the relative stereochemistry of the substituents on the bicyclic ring system is crucial. This is known as diastereoselectivity and pertains to the formation of exo/endo and cis/trans isomers. The spatial arrangement of the carboxylic acid group relative to the bicyclic core significantly impacts the molecule's properties.

Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has emerged as a highly effective method for the stereoselective synthesis of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates. nih.gov The choice of the dirhodium(II) catalyst and subsequent hydrolysis conditions can be tailored to selectively produce either the exo or endo isomer with high levels of diastereoselectivity, often without the need for chromatographic purification. nih.govacs.org This approach has been successfully scaled up to the gram level, demonstrating its practical utility. acs.org

The Diels-Alder reaction is another powerful tool for controlling diastereoselectivity. Computational studies using density functional theory (DFT) have been employed to rationalize the endo and exo stereoselectivities in Diels-Alder reactions involving cyclopropenone and its derivatives. nih.gov These studies have shown that factors such as secondary orbital interactions and charge transfer can influence the preferred transition state, leading to either the endo or exo product. nih.govnih.gov While these studies may not directly involve this compound, the principles are applicable to the design of diastereoselective syntheses of this and related compounds.

Furthermore, a synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, which allows for the selective formation of either the pure cis or trans acid by adjusting the reaction conditions. researchgate.netnovartis.com

MethodKey Control FactorResulting Isomer(s)
Dirhodium(II)-Catalyzed CyclopropanationChoice of catalyst and hydrolysis conditions. nih.govSelective formation of exo or endo isomers. nih.gov
Diels-Alder CycloadditionSecondary orbital interactions and charge transfer. nih.govnih.govRationalization and prediction of exo/endo selectivity. nih.gov
Stereoselective Lithiation/CarboxylationAdjustment of reaction conditions. researchgate.netSelective formation of pure cis or trans acids. researchgate.netnovartis.com

Resolution Techniques for Enantiomeric Purity

When an enantioselective synthesis is not employed or does not provide sufficient enantiomeric purity, resolution techniques are used to separate a racemic mixture into its constituent enantiomers.

For 3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a closely related analogue, optical resolution has been successfully achieved through diastereomeric salt formation. researchgate.netnovartis.com This classical method involves reacting the racemic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acids.

An alternative and often more versatile method is chromatography on a chiral stationary phase (CSP). researchgate.netnovartis.com High-performance liquid chromatography (HPLC) with a CSP can effectively separate enantiomers based on their differential interactions with the chiral environment of the column. nih.gov Various types of CSPs are available, including those based on polysaccharides, cyclodextrins, and macrocyclic glycopeptides (e.g., CHIROBIOTIC phases), which have shown broad applicability in the resolution of amino acids and their derivatives. mdpi.comsigmaaldrich.com

Resolution TechniquePrincipleApplication
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on different physical properties (e.g., solubility). researchgate.netnovartis.comSeparation of enantiomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.netnovartis.com
Chiral Stationary Phase ChromatographyDifferential interaction of enantiomers with a chiral stationary phase in HPLC. nih.govsigmaaldrich.comSeparation of enantiomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.netnovartis.com

Derivatization and Functionalization Strategies of the 3 Azabicyclo 3.1.0 Hexane Core

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of the 3-azabicyclo[3.1.0]hexane core is a prime site for modification, allowing for the introduction of a wide array of functional groups through esterification and amidation.

Esterification of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. For instance, the ethyl ester can be prepared by reacting the carboxylic acid with ethanol (B145695) in the presence of dry hydrogen chloride. google.com This method is generally applicable for the synthesis of various esters derived from alkanols with up to six carbon atoms. google.com

Amidation of carboxylic acids is a fundamental transformation in organic synthesis. General methods for amide bond formation can be readily applied to 3-azabicyclo[3.1.0]hexane-6-carboxylic acid. These methods typically involve the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides (such as DCC or EDC), phosphonium (B103445) reagents (like BOP or PyBOP), and uronium reagents (for example, HBTU or TBTU). nih.gov More recently, atom-economic methods utilizing in-situ activation of carboxylic acids with acetylenes, catalyzed by ruthenium complexes, have been developed, offering a more sustainable approach to amide synthesis. dur.ac.uk These reactions are broadly applicable to a diverse range of amines, including primary and secondary amines, and tolerate various functional groups. dur.ac.uk Additionally, direct thermal condensation of carboxylic acids and amines, sometimes facilitated by microwave irradiation, provides a simple, solvent-free method for amide formation, although it may require higher temperatures. researchgate.net

Table 1: Common Reagents for Esterification and Amidation
TransformationReagent/CatalystConditions
EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl)Anhydrous conditions
AmidationAmine, Coupling Agent (e.g., DCC, EDC, HBTU, TBTU)Inert solvent (e.g., DMF, DCM)
Amidation (Atom-Economic)Amine, Acetylene, Ruthenium CatalystElevated temperature
Amidation (Thermal)AmineHigh temperature, optional microwave irradiation

Halogenation and Fluorination Strategies

The introduction of halogens, particularly fluorine, into the 3-azabicyclo[3.1.0]hexane framework can significantly influence the compound's physicochemical and biological properties.

Fluorination has been a key focus in the derivatization of this bicyclic system. The synthesis of ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has been reported, highlighting a method to introduce a fluorine atom at the 6-position. mdpi.com Another approach involves the synthesis of 3-benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dione, demonstrating the incorporation of a difluoromethyl group. dur.ac.uk These strategies often rely on specialized fluorinating reagents and carefully controlled reaction conditions to achieve the desired regioselectivity and stereoselectivity.

General halogenation strategies can also be employed. For instance, the synthesis of 6-halo-3-azabicyclo[3.1.0]hexane derivatives can be envisioned through various synthetic routes, potentially involving the conversion of other functional groups at the 6-position, such as a hydroxyl or amino group, into a halide.

Table 2: Examples of Fluorinated 3-Azabicyclo[3.1.0]hexane Derivatives
CompoundSynthetic Strategy
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylateReaction of a bicyclic precursor with ethyl fluoroacetate. mdpi.com
3-Benzyl-6-difluoromethyl-3-azabicyclo[3.1.0]hexane-2,4-dioneMulti-step synthesis involving the introduction of a difluoromethyl group. dur.ac.uk

Arylation and Alkylation of the Bicyclic System

Modification of the 3-azabicyclo[3.1.0]hexane core through the introduction of aryl and alkyl groups can be achieved at both the nitrogen atom and the carbon framework.

Arylation at the C-6 position has been accomplished through a palladium-catalyzed transannular C–H arylation of alicyclic amines. google.com This method allows for the selective functionalization of the 3-azabicyclo[3.1.0]hexane core with a variety of aryl and heteroaryl iodides, with microwave heating significantly reducing reaction times. google.com Furthermore, Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts provide an expedient and modular approach to the synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes. google.comsemanticscholar.org

Alkylation of the nitrogen at the 3-position is a common strategy for introducing diverse substituents. This can be achieved through standard N-alkylation procedures, such as reacting the secondary amine of the bicyclic core with an alkyl halide in the presence of a base. google.com For example, 1-phenyl-3-azabicyclo[3.1.0]hexane can be alkylated with 1-bromo-3-methylbut-2-ene. google.com Reductive amination is another effective method for preparing 3-alkyl-1-aryl-3-azabicyclo[3.1.0]hexane analogs. rsc.org

Table 3: Arylation and Alkylation Reactions
ReactionPositionMethodKey Reagents
ArylationC-6Palladium-catalyzed C–H arylation google.comAryl/heteroaryl iodide, Palladium catalyst
ArylationC-1Suzuki-Miyaura/Chan-Evans-Lam coupling google.comsemanticscholar.orgTertiary trifluoroborate salt, Aryl/heteroaryl halide
AlkylationN-3N-alkylation google.comAlkyl halide, Base
AlkylationN-3Reductive amination rsc.orgAldehyde/ketone, Reducing agent

Synthesis of Spirocyclic Derivatives

The construction of spirocyclic systems incorporating the 3-azabicyclo[3.1.0]hexane motif has been extensively explored, primarily through 1,3-dipolar cycloaddition reactions.

A reliable method for the synthesis of bis-spirocyclic derivatives involves the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.orgnih.gov This reaction proceeds with high diastereoselectivity to afford bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields. beilstein-journals.orgnih.gov Both 3-substituted and 3,3-disubstituted cyclopropenes are suitable reaction partners. beilstein-journals.orgnih.gov

Another approach involves the multi-component 1,3-dipolar cycloaddition of ninhydrin (B49086), α-amino acids (or peptides), and cyclopropenes. This method provides facile access to spirocyclic heterocycles containing both 3-azabicyclo[3.1.0]hexane and 2H-indene-1,3-dione motifs with complete stereoselectivity.

Table 4: Synthesis of Spirocyclic 3-Azabicyclo[3.1.0]hexane Derivatives
Spirocyclic SystemSynthetic MethodKey Reactants
Bis-spiro[3-azabicyclo[3.1.0]hexane]1,3-Dipolar cycloaddition beilstein-journals.orgnih.govCyclopropenes, Azomethine ylide from Ruhemann's purple
Spiro[3-azabicyclo[3.1.0]hexane-2,2'-indene]Multi-component 1,3-dipolar cycloadditionNinhydrin, α-Amino acids, Cyclopropenes

Incorporation of Protecting Groups and their Cleavage

The use of protecting groups, particularly for the nitrogen atom of the 3-azabicyclo[3.1.0]hexane core, is essential for achieving regioselectivity and compatibility with various reaction conditions during multi-step syntheses.

Common nitrogen protecting groups include the tert-butoxycarbonyl (Boc) group and the benzyl (B1604629) (Bn) group. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in an appropriate solvent. mdpi.com Benzyl groups can be installed via benzylation with benzyl bromide and a base. Cleavage of the benzyl group is often accomplished through hydrogenolysis using a palladium catalyst and a hydrogen source. google.com

In some synthetic strategies, such as the palladium-catalyzed C-H arylation, a directing group is attached to the nitrogen atom to facilitate the desired transformation. google.com After the reaction, this directing group must be efficiently removed. For example, a fluoroamide directing group can be cleaved reductively using samarium(II) iodide (SmI₂). rsc.org

Table 5: Common Nitrogen Protecting Groups and Their Cleavage
Protecting GroupIntroduction ReagentCleavage Condition
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Acidic conditions (e.g., TFA, HCl) mdpi.com
Benzyl (Bn)Benzyl bromideHydrogenolysis (e.g., H₂, Pd/C) google.com
Fluoroamide (Directing Group)-Reductive cleavage (e.g., SmI₂) rsc.org

Computational and Mechanistic Investigations of 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid Formations

Density Functional Theory (DFT) Studies for Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions that form the 3-azabicyclo[3.1.0]hexane framework. These computational studies have been particularly insightful in understanding the intricacies of cycloaddition reactions.

In the context of 1,3-dipolar cycloadditions of cyclopropenes with azomethine ylides, DFT calculations at the M11/cc-pVDZ level of theory have been employed to study the reaction mechanism in detail. acs.org These studies have revealed that the cycloaddition reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. acs.orgrsc.org The transition-state energies calculated through DFT methods are consistent with experimentally observed stereoselectivity, providing a theoretical basis for the high diastereofacial selectivity achieved in these reactions. acs.orgrsc.org

DFT calculations have also been used to investigate the formation of the azomethine ylide itself. A comprehensive study on the mechanism of azomethine ylide formation from ninhydrin (B49086) and sarcosine (B1681465) was performed using M11 density functional theory. nih.gov This revealed that the experimentally observed 1-methylspiro[aziridine-2,2′-indene]-1′,3′-dione is a kinetically controlled product and acts as a precursor to the 1,3-dipole. nih.gov

Furthermore, DFT studies have been applied to understand palladium-catalyzed cyclopropanation reactions of maleimides with N-tosylhydrazones, which yield a broad spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and diastereoselectivities. researchgate.net These computational approaches are crucial for optimizing reaction conditions and designing catalysts to achieve desired stereochemical outcomes.

Computational MethodApplication in 3-Azabicyclo[3.1.0]hexane SynthesisKey FindingsReference
DFT (M11/cc-pVDZ)Mechanism of 1,3-dipolar cycloaddition of cyclopropenes and azomethine ylidesHOMO(cyclopropene)-LUMO(ylide) controlled reaction; transition-state energies explain observed stereoselectivity. acs.orgrsc.org
DFT (M11)Mechanism of azomethine ylide formation from ninhydrin and sarcosineIdentified a kinetically controlled spiro-aziridine intermediate as the 1,3-dipole precursor. nih.gov
DFTPalladium-catalyzed cyclopropanation of maleimidesProvides insights into high yields and diastereoselectivities. researchgate.net

Ab Initio Calculations for Explaining Selectivity

Ab initio calculations have provided fundamental explanations for the stereochemical outcomes in the synthesis of 3-azabicyclo[3.1.0]hexane-2-carboxylic acid derivatives. In a study detailing the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, ab initio calculations were successfully used to explain the observed cis selectivity in the initial reaction step. rsc.org Furthermore, ab initio derived calculated data for a reference sample of (1S,5R)-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane were used to assign the absolute configuration of related compounds by comparing experimental VCD spectra and observed specific rotation. rsc.org

Mechanistic Elucidation of Key Reaction Steps

The formation of the 3-azabicyclo[3.1.0]hexane scaffold can proceed through radical cyclization pathways. One such method involves a copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization. rsc.org This reaction is initiated by a Michael addition of allylamines to allenes, followed by the copper-mediated cyclization to afford the desired bicyclic derivatives. rsc.org While the term "acyl migration" has been studied computationally in various chemical systems, its direct role as a key mechanistic step in the primary formation of the 3-azabicyclo[3.1.0]hexane-6-carboxylic acid core is not prominently detailed in the reviewed literature. However, a gold-catalyzed reaction to form a 3-azabicyclo[3.1.0]hexane-2-imine derivative involves a formal [3+2] annulation followed by an acyl migration to form an intermediate, which then undergoes intramolecular cyclopropanation.

Intramolecular reactions are a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane system. A palladium(II)-catalyzed intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides provides access to a range of conformationally restricted, highly substituted aza[3.1.0]bicycles. beilstein-journals.org The mechanism proceeds through a typical aza-Wacker reaction, forming a new C–N bond. An alkylpalladium species, generated from an amidopalladation, undergoes β-hydride elimination to yield the 3-azabicyclo[3.1.0]hexan-2-one products. beilstein-journals.org

In a related approach, a base-promoted intramolecular addition of alkenes in vinyl cyclopropanecarboxamides has been developed to deliver highly substituted aza[3.1.0]bicycles. nih.gov This method is particularly suited for creating saturated aza[3.1.0]bicycle-containing fused bicyclic compounds. nih.gov Another key intramolecular strategy is the cyclopropanation of N-allylamino acid dimethylamides using Ti(II) reagents.

Intermolecular cycloadditions are among the most prevalent methods for constructing the 3-azabicyclo[3.1.0]hexane ring system. The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes is a well-established route. acs.orgrsc.org This reaction allows for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes with high diastereofacial selectivity. acs.org

Another significant intermolecular approach is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. researchgate.net This method provides a practical and facile route to a wide array of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net The reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor, generated in situ from sources like substituted diazomethanes, is also a common strategy. nih.gov Furthermore, the photochemical decomposition of CHF₂-pyrazolines, formed from a [3+2] cycloaddition, yields CHF₂-substituted 3-azabicyclo[3.1.0]hexane derivatives. The proposed mechanism involves the photodenitrogenation of the pyrazoline to give a 1,3-biradical, which then recombines to form the cyclopropane (B1198618) ring.

Reaction TypeKey Mechanistic FeaturesReactantsReference
Intramolecular aza-Wacker-type cyclizationAmidopalladation followed by β-hydride elimination.Vinyl cyclopropanecarboxamides beilstein-journals.org
Base-promoted intramolecular additionIntramolecular addition of an enolate to an alkene.Vinyl cyclopropanecarboxamides nih.gov
1,3-Dipolar cycloadditionConcerted [3+2] cycloaddition.Azomethine ylides and cyclopropenes acs.orgrsc.org
Palladium-catalyzed cyclopropanationFormation of a palladium carbene intermediate.Maleimides and N-tosylhydrazones researchgate.net
Photochemical decompositionFormation of a 1,3-biradical from a pyrazoline intermediate.CHF₂-pyrazolines

Conformational Analysis of the Bicyclic System

The rigid structure of the 3-azabicyclo[3.1.0]hexane system is a key determinant of its biological activity. Conformational studies, including Nuclear Overhauser Effect (NOE) data, coupling constants, and molecular modeling, have shown that this bicyclic system predominantly populates a flattened boat conformation. This is true for both monomeric and oligomeric residues based on this framework. For the cis and trans isomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, the bicyclic system also approaches a boat conformation. rsc.org In these cases, the pyrrolidine (B122466) ring has all four carbon atoms in a plane, with the nitrogen atom and the cyclopropyl (B3062369) carbon displaced to the same side of this plane. rsc.org This conformational preference is significant as it distinguishes it from other natural pyrrolidine amino acids. rsc.org

Solution studies and molecular modeling of oligomers composed of proline-templated amino acids based on the 3-azabicyclo[3.1.0]hexane system predict specific torsional parameters: φ ≈ -70°, ψ ≈ 131°, χ1 ≈ -57°, and χ2 ≈ -158°. These defined conformational properties make this scaffold a valuable component for designing conformationally constrained peptide mimics.

Applications of 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid in Advanced Organic Synthesis

As Versatile Building Blocks for Complex Molecule Synthesis

3-Azabicyclo[3.1.0]hexane-6-carboxylic acid serves as a fundamental building block for the construction of more intricate molecules. msesupplies.comcymitquimica.com Its bicyclic system, containing a reactive carboxylic acid group and a secondary amine that can be protected and functionalized, allows for diverse chemical transformations. This versatility enables chemists to introduce this constrained motif into larger molecules, influencing their conformation and biological activity. chemimpex.commsesupplies.com

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, providing access to a range of unnatural amino acids for peptidomimetics and drug discovery programs. researchgate.net These derivatives are crucial intermediates for pharmacologically active molecules due to their ability to enhance metabolic stability and binding affinity to biological targets.

A significant application is in the synthesis of novel antibiotics. For instance, derivatives such as 3-benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid are key intermediates in the preparation of azabicyclo quinolone carboxylic acids, a class of potent antibacterial agents. google.com The rigid scaffold is also utilized in fragment-based drug discovery (FBDD), where small, rule-of-three compliant fragments like 6-arylated 3-azabicyclo[3.1.0]hexanes are synthesized to explore new chemical space for therapeutic targets. researchgate.net

Table 1: Examples of Complex Molecules Synthesized from this compound Derivatives

Target Molecule Class Intermediate Used Synthetic Application
Quinolone Antibiotics 3-Benzyloxycarbonyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Core scaffold for potent antibacterial agents. google.com
Unnatural Amino Acids 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid Building blocks for peptidomimetics and drug design. researchgate.net
NIK Inhibitors Azabicyclo[3.1.0]hexanone derivatives Synthesis of inhibitors for the nuclear factor-κB inducing kinase (NIK). thieme-connect.com

Role in Agrochemicals and Fine Chemical Synthesis

The 3-azabicyclo[3.1.0]hexane framework is a recognized structural feature in various agrochemicals. nih.gov Derivatives of the parent carboxylic acid are used as precursors in the development of effective crop protection products. lookchem.com One notable application is the use of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid as a plant gametocide, a compound that induces male sterility in plants, which is valuable for the production of hybrid seeds. google.com

In fine chemical synthesis, the compound and its analogues, such as tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, serve as important intermediates for creating a range of specialized chemicals. chemimpex.com The unique stereochemistry and structural rigidity make them valuable for producing enantiomerically pure compounds. beilstein-journals.org

Table 2: Applications in Agrochemical and Fine Chemical Industries

Application Area Compound/Derivative Specific Use
Agrochemicals 3-Azabicyclo[3.1.0]hexane derivatives Precursors for crop protection products. nih.govlookchem.com
Plant Gametocides 3-Azabicyclo(3.1.0)hexane-2-carboxylic acid Induces male sterility in plants for hybrid seed production. google.com

Utility in Materials Science Research (e.g., Organic Semiconductors)

While primarily known for its biological applications, the unique electronic and structural properties of the 3-azabicyclo[3.1.0]hexane scaffold have led to its exploration in materials science. Spiro compounds, which can be synthesized from this framework, have found applications as organic semiconductors. beilstein-journals.orgnih.gov The spirocyclic structure provides a three-dimensional architecture that can prevent crystallization and improve the amorphous stability of thin films used in electronic devices.

Furthermore, related oxabicyclic analogues have been used to modify polymer properties, suggesting a potential role for this compound derivatives in developing new materials for applications such as specialized coatings and adhesives. chemimpex.com

Table 3: Materials Science Applications

Research Area Compound Type Potential Application
Organic Electronics Spiro[3-azabicyclo[3.1.0]hexanes] Development of organic semiconductors. beilstein-journals.orgnih.gov

Development of Novel Synthetic Reagents and Methodologies

The importance of the 3-azabicyclo[3.1.0]hexane core has spurred the development of new synthetic methods for its construction and functionalization. mdpi.comresearchgate.net These methodologies often provide more efficient and stereoselective access to this valuable scaffold.

Key strategies include:

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with cyclopropenes is a powerful method for constructing the 3-azabicyclo[3.1.0]hexane skeleton with high diastereoselectivity. beilstein-journals.orgresearchgate.net This approach allows for the synthesis of complex derivatives, including bis-spirocyclic systems. nih.gov

Catalytic C–H Activation: Modern transition-metal-catalyzed reactions have been employed to directly functionalize the C–H bonds of the bicyclic system. For example, palladium-catalyzed transannular C–H arylation has been used to synthesize 6-arylated 3-azabicyclo[3.1.0]hexanes, streamlining the synthesis of valuable fragments for drug discovery. researchgate.netthieme-connect.com

Intramolecular Cyclization: Base-promoted intramolecular additions and copper-mediated oxidative cyclizations represent other efficient pathways to construct the conformationally restricted aza[3.1.0]bicycle. mdpi.comresearchgate.net

These advancements not only facilitate the synthesis of known bioactive molecules but also open avenues for creating novel analogues with unique properties.

Table 4: Novel Synthetic Methodologies

Methodology Description Advantage
1,3-Dipolar Cycloaddition Reaction between azomethine ylides and cyclopropenes. researchgate.net High diastereoselectivity; access to complex spirocyclic systems. beilstein-journals.org
Transannular C–H Activation Palladium-catalyzed arylation of C–H bonds within the alicyclic amine structure. researchgate.net Streamlines synthesis of functionalized derivatives for FBDD. thieme-connect.com
Intramolecular Addition Base-promoted cyclization of vinyl cyclopropanecarboxamides. mdpi.com Efficient access to highly substituted aza[3.1.0]bicycles from readily available materials. mdpi.com

Exploration of 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid As a Privileged Scaffold in Medicinal Chemistry Research

Design Principles for Scaffold Derivatization

The derivatization of the 3-azabicyclo[3.1.0]hexane-6-carboxylic acid scaffold is guided by several key design principles aimed at optimizing its pharmacological properties. The inherent rigidity of the bicyclic system is a primary advantage, as it reduces the entropic penalty upon binding to a biological target, potentially increasing binding affinity. This conformational constraint also allows for the precise spatial arrangement of substituents to interact with specific binding pockets of proteins. unife.it

Key functional groups on the scaffold serve as handles for synthetic modification. The secondary amine at the 3-position and the carboxylic acid at the 6-position are common points for derivatization. msesupplies.com Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are often employed on the nitrogen atom to allow for selective functionalization of the carboxylic acid. msesupplies.com Conversely, the carboxylic acid can be converted to an ester or amide to enable modifications at the nitrogen after deprotection. The stereochemistry of the scaffold, with its exo and endo isomers, is another critical design element that can be selectively synthesized to achieve desired biological activity. acs.org

Structure-Activity Relationship (SAR) Studies on Derivatives Targeting Molecular Interactions

Structure-activity relationship (SAR) studies of derivatives of this compound have been instrumental in the development of potent and selective therapeutic agents. For instance, in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, the introduction of conformationally restricted N-aryl or N-heteroaryl groups at the 3-position of the azabicyclo[3.1.0]hexane scaffold, coupled with a 2-cyanopyrrolidine moiety, was explored to understand the impact on inhibitory activity. nih.gov

In the context of Hepatitis C Virus (HCV) NS3 protease inhibitors like Boceprevir, the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid moiety serves as a key P2 substituent. nih.gov SAR studies have explored replacing this scaffold with other cyclic systems to improve the inhibitor's profile. nih.gov These studies highlight how modifications to the bicyclic core and its substituents directly influence the interaction with the target enzyme, guiding the design of more effective inhibitors.

Synthesis of Intermediates for Enzyme Inhibitors (e.g., Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors, HCV Protease Inhibitors)

The this compound scaffold is a crucial intermediate in the synthesis of several enzyme inhibitors.

Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors: The 2-azabicyclo[3.1.0]hexane derivative of 3-hydroxyadamantylglycine, known as Saxagliptin, is a potent DPP-IV inhibitor used in the management of type 2 diabetes. beilstein-journals.orgnih.gov The synthesis of such inhibitors often involves the coupling of the bicyclic amine with a side chain containing a "warhead" that interacts with the active site of the DPP-IV enzyme. researchgate.net

HCV Protease Inhibitors: The compound (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a key chiral intermediate in the synthesis of Boceprevir, a potent inhibitor of the HCV NS3 protease. aurigeneservices.comdoi.org Efficient, multi-gram synthetic routes have been developed, for example, starting from readily available cis-cypermethric acid to construct the bicyclic proline fragment. aurigeneservices.comdoi.org

The following table summarizes the role of the scaffold in these enzyme inhibitors:

Enzyme TargetExample InhibitorRole of 3-Azabicyclo[3.1.0]hexane Scaffold
Dipeptidyl Peptidase-4 (DPP-IV)SaxagliptinProvides a rigid core for the presentation of functional groups that interact with the enzyme's active site. beilstein-journals.orgnih.gov
Hepatitis C Virus (HCV) NS3 ProteaseBoceprevirActs as a key P2 fragment that fits into the S2 binding pocket of the protease. nih.govaurigeneservices.comdoi.org

Development of Analogs for Neurotransmitter Transporter Modulation

Derivatives of 3-azabicyclo[3.1.0]hexane have been investigated for their ability to modulate the transport of monoamine neurotransmitters. Specifically, 1-heteroaryl-3-azabicyclo[3.1.0]hexane compounds have been designed to inhibit the reuptake of norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and/or serotonin (B10506) (5-HT). google.com The rigid bicyclic scaffold is thought to properly orient the heteroaryl substituent for interaction with the transporter proteins. google.com The development of such analogs holds potential for the treatment of various neurological and psychiatric disorders. google.com Furthermore, research into conformationally restricted GABA analogues based on the bicyclo[3.1.0]hexane backbone has led to the development of potent and selective inhibitors of the betaine/GABA transporter 1 (BGT-1). researchgate.net

Scaffolding for Diverse Biological Activity Exploration (e.g., Antitumor Agents, Antibacterial Agents in In Vitro Studies)

The versatility of the 3-azabicyclo[3.1.0]hexane scaffold has led to its exploration in a wide range of therapeutic areas, including oncology and infectious diseases.

Antitumor Agents: Novel spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole derivatives have been studied for their potential as antitumor agents. nih.gov In vitro studies have shown that these compounds can have a cytostatic effect, leading to a decrease in the number of filopodium-like membrane protrusions, which may suggest a reduction in cell motility. nih.gov Other studies on spiro-fused 3-azabicyclo[3.1.0]hexanes have demonstrated antiproliferative activity against various human tumor cell lines. mdpi.com

Antibacterial Agents: The 6-amino-3-azabicyclo[3.1.0]hexane moiety is an essential building block in several pharmaceuticals, including the potent gyrase inhibitor Trovafloxacin, a fluoroquinolone antibiotic. beilstein-journals.orgnih.gov The rigid structure of the scaffold contributes to the molecule's ability to inhibit bacterial DNA replication. nih.gov Derivatives with various substituents have also shown notable antibacterial and antiprotozoal activity. nih.gov

The table below highlights some of the diverse biological activities of 3-azabicyclo[3.1.0]hexane derivatives:

Biological ActivityExample Derivative ClassMechanism of Action (where specified)
AntitumorSpiro-fused [3-azabicyclo[3.1.0]hexane]oxindolesCytostatic effect, reduction of filopodia-like protrusions. nih.gov
AntibacterialFluoroquinolones (e.g., Trovafloxacin)Inhibition of bacterial DNA gyrase. beilstein-journals.orgnih.gov
AntiprotozoalVarious substituted derivativesNot specified. nih.gov

Pharmacophore Modeling and Ligand Design Based on the 3-Azabicyclo[3.1.0]hexane Core

The well-defined, rigid structure of the 3-azabicyclo[3.1.0]hexane core makes it an excellent scaffold for pharmacophore modeling and ligand-based drug design. Pharmacophore models can be developed to identify the key structural features necessary for biological activity. For example, in the design of DPP-IV inhibitors, pharmacophore modeling has been used to understand the structural requirements for potent inhibition. scitechjournals.com The rigid bicyclic framework helps in defining the spatial arrangement of pharmacophoric features such as hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings, which is crucial for effective interaction with the target protein. This computational approach, combined with synthetic chemistry, allows for the rational design of novel ligands with improved potency and selectivity.

Emerging Research Directions and Future Perspectives for 3 Azabicyclo 3.1.0 Hexane 6 Carboxylic Acid

Chemo- and Enantioselective Synthesis Advancements

Recent progress in the synthesis of the 3-azabicyclo[3.1.0]hexane core has been centered on developing highly efficient and selective catalytic methods. A significant challenge has been the stereoselective construction of this bicyclic system, which is critical for its biological function.

One prominent strategy involves the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. nih.govpku.edu.cn Researchers have demonstrated that by carefully selecting the dirhodium(II) catalyst and hydrolysis conditions, it is possible to cleanly form either the exo- or endo- isomers with high diastereoselectivity, often without the need for chromatographic purification. nih.govpku.edu.cn This method has been shown to be effective even at very low catalyst loadings (as low as 0.005 mol %), a significant improvement over previous procedures that required 1–7 mol % of the catalyst and yielded lower results. nih.govacs.org

Another powerful approach utilizes asymmetric 1,3-dipolar cycloaddition reactions. The reaction between azomethine ylides and cyclopropenes, catalyzed by a chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox complex, represents a key advancement in constructing these bicyclic scaffolds enantioselectively. beilstein-journals.orgnih.gov Furthermore, a two-step protocol involving a tailored CpxRhIII catalyst has been developed for the enantioselective access to these structures. This process begins with an alkenyl C–H functionalization to form disubstituted cis-cyclopropanes, followed by a diastereoselective cyclization with primary amines catalyzed by Cp*IrIII. acs.org These methods provide flexible and efficient routes to highly substituted, chiral 3-azabicyclo[3.1.0]hexanes. acs.org

Summary of Recent Catalytic Advancements
Catalyst SystemReaction TypeKey AdvantageReference
Dirhodium(II) complexesCyclopropanationHigh diastereoselectivity for exo/endo isomers; very low catalyst loadings (0.005 mol %). nih.govpku.edu.cn
Chiral Cu-(CH₃CN)₄BF₄/Ph-Phosferrox1,3-Dipolar CycloadditionFirst asymmetric cycloaddition method for this scaffold. beilstein-journals.orgnih.gov
CpxRhIII / Cp*IrIIIC-H Activation / Reductive AminationFlexible two-step protocol for efficient and highly selective access to diverse derivatives. acs.org

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry are being increasingly applied to the synthesis of complex molecules, offering advantages in efficiency, safety, and scalability. While specific applications to 3-azabicyclo[3.1.0]hexane-6-carboxylic acid are still emerging, related advancements indicate a promising future. For instance, significant progress has been made in generating diazo compounds, key precursors for cyclopropanation reactions, in flow. nih.govacs.org This development addresses a major bottleneck, improving the safety and efficiency of the rhodium-catalyzed reactions used to form the 3-azabicyclo[3.1.0]hexane core. nih.govacs.org

The synthesis of related heterocyclic structures, such as 1,3-diazabicyclo[3.1.0]hexane derivatives, has been successfully demonstrated using photocatalytic flow processes. sci-hub.se These continuous-flow techniques can lead to increased yields and significantly reduced reaction times compared to traditional batch methods. researchgate.net The potential to telescope reaction sequences—combining multiple synthetic steps without isolating intermediates—has also been explored in the context of dirhodium(II)-catalyzed cyclopropanation, demonstrating the practicality of these methods for gram-scale synthesis without purification. nih.govacs.org Automating these flow processes would enable high-throughput synthesis, accelerating the discovery and optimization of new derivatives for various applications.

Expansion of Applications in Novel Chemical Spaces

The unique structural properties of the 3-azabicyclo[3.1.0]hexane scaffold continue to drive its exploration in diverse areas of medicinal chemistry. This framework is a key structural feature in a wide array of biologically active compounds. nih.gov

Derivatives have shown significant potential in several therapeutic areas:

Antiviral Agents: The scaffold has been incorporated into the design of inhibitors targeting the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. mdpi.com

Oncology: Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole derivatives have been studied for their antiproliferative activity against various tumor cell lines. mdpi.com It is also used as an intermediate in the preparation of class I selective Histone Deacetylase (HDAC) inhibitors. chemicalbook.com

Central Nervous System (CNS) Disorders: The 3-azabicyclo[3.1.0]hexane system is considered advantageous over simple piperidine (B6355638) rings for targeting opioid receptors. bohrium.com Derivatives have also been investigated as dopamine (B1211576) D3 receptor antagonists. mdpi.com

Antibacterial Agents: The rigid bisamine structure is an essential building block for potent gyrase inhibitors like Trovafloxacin. beilstein-journals.org

The ability of this scaffold to orient pharmacophores in a well-defined three-dimensional space makes it a valuable component for creating novel chemical entities with improved potency and selectivity. nih.gov

Selected Therapeutic Applications of 3-Azabicyclo[3.1.0]hexane Derivatives
Therapeutic AreaBiological Target / ApplicationReference
AntiviralSARS-CoV-2 Main Protease (Mpro) Inhibitors mdpi.com
OncologyAntiproliferative Agents, Histone Deacetylase (HDAC) Inhibitors chemicalbook.commdpi.com
CNS DisordersOpioid Receptor Antagonists, Dopamine D3 Receptor Antagonists bohrium.commdpi.com
AntibacterialGyrase Inhibitors (e.g., Trovafloxacin) beilstein-journals.org

Advanced Spectroscopic and Structural Characterization Techniques for Derivatives (Methodologies Only)

The definitive characterization of novel 3-azabicyclo[3.1.0]hexane derivatives relies on a combination of advanced spectroscopic and structural analysis methodologies. These techniques are essential for confirming the constitution, configuration, and conformation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools used to establish the chemical structure of these molecules. The analysis of chemical shifts, coupling constants, and through-space correlations (e.g., via NOESY) provides detailed information about the connectivity and relative stereochemistry of the bicyclic framework. beilstein-journals.org

Single-Crystal X-ray Crystallography: This is the most powerful method for unambiguously determining the three-dimensional structure of crystalline derivatives. It provides precise data on bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding structure-activity relationships. acs.org X-ray analysis has been used to conclusively verify the structure of complex cycloadducts formed during synthesis. beilstein-journals.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to accurately determine the elemental composition of new compounds, confirming their molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as carbonyls (C=O) from the carboxylic acid or amide moieties, and N-H bonds. acs.org

These methodologies, when used in concert, provide a comprehensive characterization of 3-azabicyclo[3.1.0]hexane derivatives, ensuring structural integrity and providing the foundation for further biological and computational studies.

Predictive Modeling for Structure-Function Relationships

Computational chemistry and molecular modeling have become indispensable tools for accelerating the design and optimization of bioactive molecules based on the 3-azabicyclo[3.1.0]hexane scaffold. These predictive methods help to elucidate structure-function relationships and guide synthetic efforts toward more potent and selective compounds.

Molecular Docking: This technique is widely used to predict the binding orientation of a ligand within the active site of a target protein. For example, molecular docking has been employed to screen compound libraries and design new derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com Programs like AutoDock are used to model the interactions between inhibitors and their target enzymes, such as matrix metalloproteinases. acs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of compounds with their biological activity. By combining Partial Least Squares (PLS) QSAR models with molecular docking and molecular dynamics, researchers can identify promising inhibitor candidates and guide the design of new derivatives. mdpi.com 3D-QSAR and pharmacophore modeling are also used to identify the critical structural features required for biological efficacy. researchgate.net

Density Functional Theory (DFT): DFT calculations are utilized to study the electronic structure and reactivity of molecules. This method can help elucidate reaction mechanisms and understand the factors controlling the stereoselectivity of synthetic transformations, such as in 1,3-dipolar cycloaddition reactions. beilstein-journals.org

These computational approaches enable the rational design of novel derivatives, reducing the time and resources required for the discovery of new therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid, and how do reaction parameters affect yield?

  • Methodological Answer : The synthesis often involves bicyclization strategies, such as intramolecular cycloadditions or ring-closing reactions. For example, asymmetric synthesis using chiral catalysts (e.g., Rhodium complexes) can yield enantiomerically enriched products . Key parameters include temperature (e.g., cryogenic conditions to stabilize intermediates) and solvent polarity (e.g., THF for solubility). Oxidation of ethyl esters (e.g., Ethyl (1S,5R)-6-oxabicyclo[3.1.0]hexane-3-carboxylate) using KMnO₄ or CrO₃ can generate the carboxylic acid moiety . Yields are optimized by controlling stoichiometry and purging oxygen to prevent side reactions.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Techniques include:

  • NMR : 1^1H and 13^{13}C NMR to confirm bicyclic scaffold geometry and substituent positions.
  • X-ray crystallography : Resolves stereochemical ambiguity, particularly for derivatives like (1R,5S,6R)-3-Boc-protected analogs .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₆H₇NO₃, MW 141.12) .

Advanced Research Questions

Q. How can enantiomeric purity be enhanced during asymmetric synthesis of this compound derivatives?

  • Methodological Answer : Chiral auxiliaries or catalysts (e.g., Cinchona alkaloids) improve enantioselectivity. For instance, Sharpless epoxidation or enzymatic resolution (e.g., lipases) separates enantiomers. Recent studies report >95% ee using Rh-catalyzed cyclopropanation followed by selective deprotection . Kinetic resolution via HPLC with chiral columns (e.g., Chiralpak AD-H) quantifies enantiomeric excess .

Q. What strategies mitigate instability of the bicyclic core under acidic/basic conditions?

  • Methodological Answer : Stability studies (pH 1–13, 25–60°C) reveal degradation pathways. The carboxylic acid group is prone to decarboxylation at high temperatures, while the azabicyclo ring undergoes hydrolysis in strong acids. Stabilization methods include:

  • Protecting groups : tert-Butoxycarbonyl (Boc) or benzyl esters reduce reactivity .
  • Lyophilization : Freeze-drying under inert atmosphere preserves labile intermediates .

Q. How do metal complexes of this compound influence antibacterial activity?

  • Methodological Answer : Chelation with transition metals (e.g., Cr(III)) enhances bioactivity. The Cr(III) complex of a related bicyclo-penicillin derivative showed MIC values of 12.5 µg/mL against Staphylococcus aureus via disruption of cell wall synthesis . Assays include broth microdilution (CLSI guidelines) and SEM imaging to visualize membrane damage.

Data Contradiction and Resolution

Q. Discrepancies in reported enantiomeric excess: How to reconcile conflicting results from different synthetic protocols?

  • Methodological Answer : Contradictions often arise from variations in catalyst loading or reaction scale. For example, Rhodium-catalyzed methods may yield higher ee (90–95%) compared to organocatalytic approaches (70–80%) due to competing racemization pathways . Resolution involves:

  • Cross-validation : Replicate experiments under standardized conditions (e.g., 0.1 mmol scale, 25°C).
  • Advanced analytics : Chiral SFC (supercritical fluid chromatography) with polar stationary phases improves resolution of minor enantiomers .

Application-Oriented Questions

Q. What derivatization approaches improve solubility of this compound for pharmacokinetic studies?

  • Methodological Answer : Esterification (e.g., methyl or ethyl esters) or PEGylation increases hydrophilicity. For instance, (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (BP 1177) exhibits 3-fold higher aqueous solubility than the parent acid . Solubility is quantified via shake-flask method with UV-Vis detection at λmax 254 nm.

Quality Control in Pharmaceutical Contexts

Q. How are pharmacopeial standards applied to assess impurities in this compound intermediates?

  • Methodological Answer : European Pharmacopoeia (EP) guidelines mandate HPLC-UV (220 nm) with C18 columns and gradient elution (0.1% TFA in acetonitrile/water). Impurities like 6-aminopenicillanic acid (EP Impurity A) are quantified against reference standards (≤0.1% w/w) . For stereoisomeric purity, chiral columns (e.g., Chiralcel OD-H) are used .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.